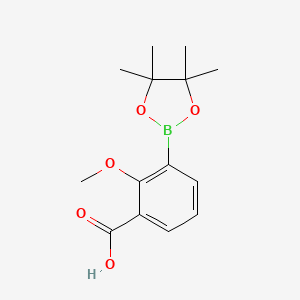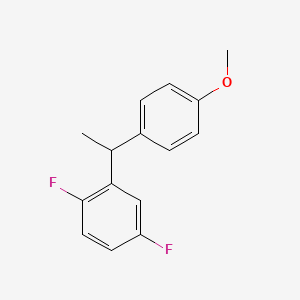
2-Chloro-6-fluoro-4-(hydroxymethyl)phenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-6-fluoro-4-(hydroxymethyl)phenylboronic acid is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with chloro, fluoro, and hydroxymethyl groups. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it valuable in organic synthesis and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-fluoro-4-(hydroxymethyl)phenylboronic acid typically involves the following steps:
Halogenation: The starting material, a phenyl ring, is subjected to halogenation to introduce the chloro and fluoro substituents. This can be achieved using reagents such as chlorine gas and fluorine gas or their respective halogenating agents under controlled conditions.
Hydroxymethylation: The hydroxymethyl group is introduced through a hydroxymethylation reaction. This can be done using formaldehyde and a suitable catalyst.
Borylation: The final step involves the introduction of the boronic acid group. This is typically achieved through a borylation reaction using a boron reagent such as boronic acid or boronate ester in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-Chloro-6-fluoro-4-(hydroxymethyl)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The compound can undergo reduction reactions to convert the boronic acid group to a boronate ester or borane.
Substitution: The chloro and fluoro substituents can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are used in the presence of a suitable base.
Major Products
Oxidation: Formation of 2-Chloro-6-fluoro-4-(carboxymethyl)phenylboronic acid or 2-Chloro-6-fluoro-4-(formyl)phenylboronic acid.
Reduction: Formation of 2-Chloro-6-fluoro-4-(hydroxymethyl)phenylboronate ester or 2-Chloro-6-fluoro-4-(hydroxymethyl)phenylborane.
Substitution: Formation of various substituted phenylboronic acids depending on the nucleophile used.
科学的研究の応用
2-Chloro-6-fluoro-4-(hydroxymethyl)phenylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound is employed in the development of boron-containing drugs and as a probe for studying biological processes involving boron.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 2-Chloro-6-fluoro-4-(hydroxymethyl)phenylboronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The chloro and fluoro substituents enhance the compound’s reactivity and specificity towards certain targets.
類似化合物との比較
Similar Compounds
Phenylboronic acid: Lacks the chloro, fluoro, and hydroxymethyl substituents, making it less reactive and specific.
2-Chloro-4-(hydroxymethyl)phenylboronic acid: Similar but lacks the fluoro substituent, affecting its reactivity and applications.
6-Fluoro-4-(hydroxymethyl)phenylboronic acid: Similar but lacks the chloro substituent, influencing its chemical properties.
Uniqueness
2-Chloro-6-fluoro-4-(hydroxymethyl)phenylboronic acid is unique due to the presence of both chloro and fluoro substituents along with the hydroxymethyl group. This combination imparts distinct reactivity and specificity, making it valuable in various applications where other boronic acids may not be as effective.
特性
IUPAC Name |
[2-chloro-6-fluoro-4-(hydroxymethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BClFO3/c9-5-1-4(3-11)2-6(10)7(5)8(12)13/h1-2,11-13H,3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTNIRGRAAVIKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1Cl)CO)F)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BClFO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.39 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














